gibberellin A12(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

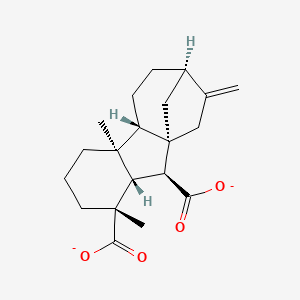

Gibberellin A12(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A12. It is a gibberellin carboxylic acid anion and a dicarboxylic acid dianion. It is a conjugate base of a gibberellin A12.

Applications De Recherche Scientifique

Plant Physiology and Development

Seed Germination : GA12 is instrumental in breaking seed dormancy and enhancing metabolic processes during germination. It promotes the synthesis of enzymes such as α-amylase, which hydrolyzes starch to facilitate energy release for seedling growth.

Stem Elongation : Studies have shown that GA12 significantly promotes stem elongation in dwarf mutants of plants like Pisum sativum (peas) and Zea mays (maize). This application is particularly beneficial for restoring normal growth patterns in genetically dwarfed plants .

Flowering Induction : In long-day plants, GA12 induces bolting and flowering, thus playing a critical role in reproductive development. This hormonal action is essential for synchronizing flowering with environmental conditions.

Agricultural Applications

GA12 is widely utilized in agricultural practices to enhance crop yields and improve plant growth:

- Crop Improvement : The application of GA12 can significantly increase the productivity of crops exhibiting dwarfism due to genetic mutations or environmental stressors. By promoting stem elongation and flowering, GA12 helps achieve higher yields.

- Post-Harvest Treatment : GA12 can improve the quality of harvested crops by promoting uniform ripening and reducing post-harvest losses. This application is particularly valuable for fruits and vegetables.

Biochemical Research

GA12 serves as a model compound in various biochemical studies related to gibberellin metabolism:

- Biosynthesis Studies : Research has elucidated the biosynthetic pathways of gibberellins, with GA12 being integral to understanding the enzymatic steps that lead from geranylgeranyl pyrophosphate to bioactive gibberellins .

- Metabolic Pathways : Investigations into Marah macrocarpus have demonstrated that enzyme preparations can convert GA12-aldehyde into active gibberellins like GA4 and GA7, showcasing the compound's metabolic versatility within plant systems .

Case Studies

Several case studies highlight the practical applications of GA12:

Case Study 1: Effect on Dwarf Mutants

A study applying GA12 to dwarf mutants of pea plants resulted in increased height and biomass compared to untreated controls. This effect was particularly pronounced, illustrating GA12's ability to rescue growth defects associated with gibberellin deficiency .

Case Study 2: Metabolic Conversion

Research indicated that enzyme preparations from embryos of Marah macrocarpus could convert GA12-aldehyde into bioactive forms like GA4 and GA7. This finding emphasizes the significance of GA12 as an intermediate in gibberellin biosynthesis and its potential for metabolic engineering applications .

Case Study 3: Gibberellin Receptor Interaction

Recent findings have identified the gibberellin receptor GID1, which binds to bioactive gibberellins including derivatives of GA12. This binding initiates a signaling cascade leading to the degradation of DELLA proteins, promoting growth. Understanding this interaction is crucial for developing strategies to enhance plant growth through targeted gibberellin application .

Propriétés

Formule moléculaire |

C20H26O4-2 |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |

InChI |

InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,15+,18+,19-,20+/m1/s1 |

Clé InChI |

UJFQJDAESQJXTG-UFUZVNNQSA-L |

SMILES isomérique |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-] |

SMILES canonique |

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.